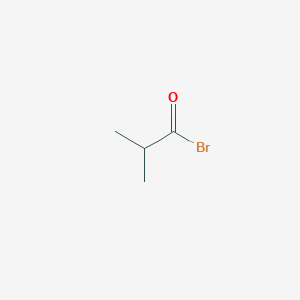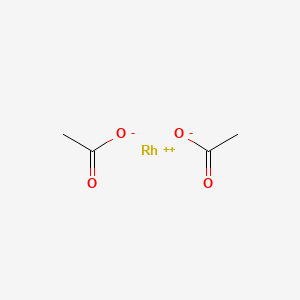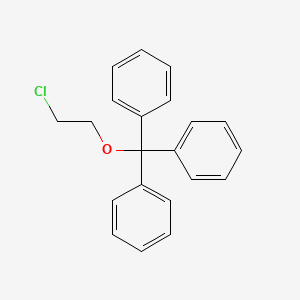
Isobutyryl bromide
Overview
Description
Isobutyryl bromide is a chemical compound with the molecular formula C4H7BrO . .
Molecular Structure Analysis
The molecular structure of Isobutyryl bromide consists of 4 Carbon atoms, 7 Hydrogen atoms, 1 Bromine atom, and 1 Oxygen atom . The molecular weight is 151.002 g/mol .
Chemical Reactions Analysis
Isobutyryl bromide is used in various chemical reactions. For instance, it is used to prepare N-protected halodienamide, which provides four- and five-membered lactams in the presence of copper (I) and a tertiary amine . It is also used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .
Physical And Chemical Properties Analysis
Isobutyryl bromide is a liquid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 90.7±8.0 °C at 760 mmHg, and a vapour pressure of 62.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 31.3±0.0 kJ/mol and a flash point of 18.3±0.0 °C .
Scientific Research Applications
Isobutyryl bromide is a chemical compound with the molecular formula C4H7BrO and a molecular weight of 151.00 . It’s a colorless to light yellow to light orange clear liquid . It’s used in various chemical reactions due to its reactivity with a wide range of substances .
It’s important to handle Isobutyryl bromide with care as it can cause severe skin burns and eye damage. It’s also a flammable liquid and vapor and may be corrosive to metals .
-
Synthesis of other chemicals : Isobutyryl bromide can be used as a starting material in the synthesis of other chemicals. For example, it can react with other compounds to form new substances, which can be used in further chemical reactions .
-
Polymer research : Isobutyryl bromide can be used in polymer research. It can act as a starting agent in the polymerization process .
-
Bio-compatible materials research : Isobutyryl bromide can be used in the research of bio-compatible materials. It can be used in the synthesis of polymers that are compatible with biological systems .
-
Radical polymerization : Isobutyryl bromide can be used in radical polymerization, a method used to create polymers. This process involves the use of a radical initiator, which can be derived from isobutyryl bromide .
-
Synthesis of other chemicals : Isobutyryl bromide can be used as a starting material in the synthesis of other chemicals. For example, it can react with other compounds to form new substances, which can be used in further chemical reactions .
-
Polymer research : Isobutyryl bromide can be used in polymer research. It can act as a starting agent in the polymerization process .
-
Bio-compatible materials research : Isobutyryl bromide can be used in the research of bio-compatible materials. It can be used in the synthesis of polymers that are compatible with biological systems .
-
Radical polymerization : Isobutyryl bromide can be used in radical polymerization, a method used to create polymers. This process involves the use of a radical initiator, which can be derived from isobutyryl bromide .
Safety And Hazards
Future Directions
Isobutyryl bromide has potential applications in various fields. For instance, it is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . This suggests potential applications in materials science and nanotechnology.
Relevant Papers
One relevant paper discusses the preparation and characterization of cellulose bromo-isobutyl ester based on filter paper . The paper suggests that the modified filter paper obtained could be potentially used in food packaging fields and the results provide a simple method to prepare functional filter paper .
properties
IUPAC Name |
2-methylpropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCZFQYZKPYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334314 | |
| Record name | Isobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl bromide | |
CAS RN |
2736-37-0 | |
| Record name | Isobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyryl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)